2,6-dimethyl-4H-pyran-4-ol
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Overview
Description
2,6-Dimethyl-4H-pyran-4-ol is an organic compound with the molecular formula C7H8O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4H-pyran-4-ol typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with suitable reagents. One common method involves the use of malononitrile and acetic anhydride under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,6-Dimethyl-4H-pyran-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4H-pyran-4-ol involves its interaction with various molecular targets. For example, in molecular docking studies, the compound has been shown to bind to specific proteins, influencing their stability and function . The compound’s effects are mediated through hydrogen-bonding interactions and electrostatic forces.
Comparison with Similar Compounds
2,6-Dimethyl-4H-pyran-4-ol can be compared with other similar compounds, such as:
2,6-Dimethyl-4H-pyran-4-one: This compound is structurally similar but lacks the hydroxyl group.
2,6-Diphenyl-4H-pyran-4-one: This compound has phenyl groups instead of methyl groups, leading to different chemical properties.
2,6-Dimethyl-4H-thiopyran-4-one: This compound contains a sulfur atom in place of the oxygen atom in the pyran ring.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and applications.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2,6-dimethyl-4H-pyran-4-ol |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3-4,7-8H,1-2H3 |
InChI Key |
ZBJVEMPSCIASKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(O1)C)O |
Origin of Product |
United States |
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